N-(5-Aminopentyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride
Description
N-(5-Aminopentyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride (CAS: 118896-95-0; Mol. Formula: C₁₅H₁₉ClN₂O₂S·HCl) is a calmodulin (CaM) antagonist that inhibits Ca²⁺/calmodulin-dependent enzyme activation . It is widely used in biochemical research to study calcium signaling pathways and cellular processes such as proliferation, differentiation, and apoptosis. The compound features a pentyl alkyl chain (5 carbons) and a 5-chloro-2-naphthalenesulfonamide moiety, which contribute to its specificity and binding affinity to calmodulin .
Properties
IUPAC Name |
N-(5-aminopentyl)-5-chloronaphthalene-2-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2S.ClH/c16-15-6-4-5-12-11-13(7-8-14(12)15)21(19,20)18-10-3-1-2-9-17;/h4-8,11,18H,1-3,9-10,17H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBVMUPRNSZJTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)NCCCCCN)C(=C1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of 5-Aminopentylamine
The reaction begins with the nucleophilic substitution of 5-aminopentylamine with 5-chloro-2-naphthalenesulfonyl chloride. This step typically occurs in a polar solvent system, such as water or methanol, under alkaline conditions to neutralize HCl byproducts. Sodium carbonate or aqueous ammonia is commonly employed to maintain a pH conducive to sulfonamide bond formation. For example, analogous sulfonamide syntheses utilize a 10% sodium carbonate solution to facilitate the reaction between sulfonyl chlorides and amines at room temperature.
Reaction Conditions:
After completion, the crude product is isolated via filtration or extraction and purified through recrystallization using solvents like ethanol or methanol.
Hydrochloride Salt Formation
The free base form of N-(5-aminopentyl)-5-chloro-2-naphthalenesulfonamide is converted to its hydrochloride salt by treatment with hydrochloric acid. This step enhances the compound’s stability and solubility in polar solvents.
Procedure:
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Dissolve the free base in methanol or ethanol.
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Add concentrated HCl dropwise under stirring.
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Precipitate the hydrochloride salt by cooling or solvent evaporation.
Optimization of Reaction Parameters
Solvent Selection
Polar solvents are critical for ensuring reagent solubility and reaction efficiency. Water-methanol mixtures are preferred due to their ability to dissolve both sulfonyl chlorides and amines while facilitating easy isolation of the product. For instance, the synthesis of 5-chloro-2-aminobenzene sulfonamide employs methanol-water systems for reduction steps, achieving yields exceeding 70%.
Temperature Control
Mild temperatures (20–70°C) prevent decomposition of heat-sensitive intermediates. Higher temperatures (e.g., 60°C) are reserved for reduction steps involving iron powder or other catalysts.
Purification Techniques
Recrystallization from ethanol or methanol-water mixtures yields high-purity products. For example, 5-chloro-2-nitrobenzenesulfonamide is recrystallized in ethanol to achieve 86–87% yields. Similarly, the hydrochloride salt of N-(6-aminohexyl)-5-chloronaphthalene-1-sulfonamide is purified via methanol evaporation.
Analytical Characterization
Physical Properties
Comparative Analysis of Related Syntheses
5-Chloro-2-Aminobenzene Sulfonamide (Patent CN103570595A)
This two-step process involves:
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Ammonolysis: 5-Chloro-2-nitrobenzenesulfonyl chloride → 5-chloro-2-nitrobenzenesulfonamide (yield: 86.5–87.5%).
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Reduction: Iron powder in methanol-water converts nitro to amine (yield: 65.6–73.9%).
Key Differences:
N-(6-Aminohexyl)-5-chloronaphthalene-1-sulfonamide Hydrochloride (CAS 61714-27-0)
This analog follows a nearly identical pathway, with hexylamine replacing pentylamine. The synthesis uses methanol-water for recrystallization and achieves comparable yields.
Challenges and Solutions in Industrial-Scale Production
Byproduct Formation
Excess sulfonyl chloride may lead to disubstituted products. Solutions include:
Chemical Reactions Analysis
N-(5-aminopentyl)-5-chloronaphthalene-2-sulfonamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common in typical laboratory settings.
Condensation Reactions: The amine group can react with carboxylic acids or their derivatives to form amides.
Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
The compound has been investigated across several domains:
A. Cancer Research
Studies indicate that N-(5-Aminopentyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride can inhibit the growth and proliferation of certain cancer cells by interfering with calmodulin-mediated pathways. This suggests potential therapeutic applications in oncology, particularly for cancers where calmodulin activity is dysregulated .
B. Biochemistry
In biochemical research, this compound serves as a tool to study calcium signaling pathways. Its ability to inhibit calmodulin allows researchers to dissect the role of calcium in cellular processes and understand the underlying mechanisms of various diseases.
C. Pharmacology
The pharmacological implications are significant, as the compound may offer therapeutic benefits in conditions characterized by abnormal calcium signaling, such as hypertension and neurodegenerative disorders .
D. Cell Biology
In cell biology studies, this compound is used to explore calmodulin's role in cell proliferation and differentiation. Research involving CHO-K1 cells demonstrated that this compound inhibits cell division at the G1/S phase boundary, highlighting its utility in cell cycle regulation studies .
Several notable studies have explored the applications of this compound:
- Cancer Inhibition : A study demonstrated that this compound effectively reduced the proliferation of specific cancer cell lines by targeting calmodulin-mediated pathways.
- Cell Cycle Regulation : Research indicated that treatment with this compound resulted in significant inhibition of cell division at critical checkpoints, providing insights into its potential as a research tool for understanding cell cycle dynamics .
Mechanism of Action
The primary mechanism of action of N-(5-aminopentyl)-5-chloronaphthalene-2-sulfonamide hydrochloride involves its interaction with calmodulin. By binding to calmodulin, it inhibits the protein’s ability to interact with calcium ions, thereby disrupting calcium signaling pathways. This inhibition can affect various cellular processes, including muscle contraction, cell division, and signal transduction .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Key Differences
The compound belongs to the naphthalenesulfonamide class of calmodulin antagonists, which differ in alkyl chain length, chloro substituent positions, and sulfonamide linkage. Below is a detailed comparison with closely related analogs:
Table 1: Structural and Functional Comparison of Selected Naphthalenesulfonamide Derivatives
Impact of Alkyl Chain Length
- Potency : Increasing alkyl chain length (C4 to C6) enhances binding to calmodulin. W-7 (C6) and the pentyl derivative (C5) exhibit similar Ki values (~12 μM) for calmodulin-dependent kinases, while W-13 (C4) is less potent .
- Selectivity : Longer chains (C5–C6) improve selectivity for calmodulin over phospholipid-dependent kinases. For example, W-7’s Ki for phospholipid-dependent kinases is 110 μM, 9-fold higher than its Ki for calmodulin .
Role of Chloro Substituent Position
Cellular Studies
- Antiproliferative Effects : The pentyl derivative and W-7 inhibit HL-60 leukemia cell proliferation, but neither affects 1,25-(OH)₂D₃-induced differentiation, highlighting their role in calcium-dependent proliferation pathways .
- Vascular Relaxation : W-7 relaxes vascular smooth muscle by inhibiting actomyosin superprecipitation at concentrations aligning with its CaM antagonism (1–300 μM) .
Enzymatic Inhibition
- Kinase Selectivity : The pentyl derivative and W-7 preferentially inhibit calmodulin-dependent kinases (Ki ~12 μM) over phospholipid-dependent kinases (Ki ~110 μM), making them valuable tools for dissecting calcium signaling .
Biological Activity
N-(5-Aminopentyl)-5-chloro-2-naphthalenesulfonamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a naphthalene ring substituted with a chloro group and a sulfonamide moiety, linked to a five-carbon aminopentyl chain. This unique structure is believed to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The sulfonamide group can inhibit the activity of specific enzymes, potentially affecting metabolic pathways.
- Protein Interaction : The compound may interact with proteins involved in cellular signaling, thereby modulating various biological processes.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation as an antibiotic agent.
In Vitro Studies
Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The results are summarized in the following table:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 25.9 μM | Effective against both S. aureus and MRSA |
| Escherichia coli | 50 μM | Moderate efficacy |
| Pseudomonas aeruginosa | 40 μM | Variable response |
These findings indicate that the compound has significant potential as an antimicrobial agent, particularly against resistant strains like MRSA.
Cytotoxicity and Cell Viability
The cytotoxic effects of this compound were assessed using various cancer cell lines. The compound demonstrated selective cytotoxicity, with an IC50 value of 15 μM against HCT-15 colon cancer cells, suggesting a promising therapeutic index.
Case Studies
- Antiviral Activity : A study investigated the compound's effects on human adenovirus (HAdV) replication. Compounds similar to this compound showed inhibition of HAdV DNA replication, with selectivity indexes exceeding 100, indicating potential as antiviral agents.
- Anti-inflammatory Effects : In models of inflammation, the compound was shown to attenuate lipopolysaccharide-induced NF-κB activation, suggesting that it may possess anti-inflammatory properties beneficial in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| N-(5-Aminopentyl)-2-nitrobenzenesulfonamide hydrochloride | Nitro group instead of chloro | Antimicrobial and enzyme inhibition |
| N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide | Hydroxy group; potent against HAdV | Antiviral activity |
| N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide | Calmodulin antagonist; affects calcium signaling | Antiviral effects |
Q & A
Q. What is the primary mechanism of action of N-(5-Aminopentyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride in cellular studies?
This compound acts as a calmodulin (CaM) antagonist, competitively inhibiting CaM-dependent processes by binding to CaM’s hydrophobic binding pockets. It disrupts CaM-mediated signaling cascades, such as CaM-stimulated cAMP phosphodiesterase activity, making it a tool for studying Ca²⁺-dependent pathways .
Q. What are common experimental applications of this compound in neuroscience research?
It is widely used to investigate synaptic plasticity and metabotropic glutamate receptor (mGluR1/5)-mediated signaling. For example, it blocks mGluR1/5-induced ERK1/2-S6K1 activation and Arc protein expression in hippocampal neurons, typically applied at 10–60 µM in vitro .
Q. How does this compound differ structurally from other CaM antagonists like W-7 or W-13?
Unlike W-7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide) and W-13 (N-(4-aminobutyl)-5-chloro-2-naphthalenesulfonamide), this compound features a 5-aminopentyl chain. This structural variation influences binding affinity and selectivity for CaM isoforms, which can be validated via competitive fluorescence polarization assays using FITC-labeled CaM .
Advanced Research Questions
Q. How can researchers optimize the concentration of this compound for in vivo studies while minimizing off-target effects?
Dose-response curves should be established using models like murine hippocampal slices or shrimp WSSV infection assays. In vivo studies in mice suggest 10–30 mg/kg intraperitoneal administration, with efficacy monitored via Western blot for downstream targets (e.g., phosphorylated ERK1/2) .
Q. How should contradictory data on its efficacy in different CaM-dependent pathways be addressed?
Discrepancies may arise from cell-type-specific CaM isoform expression. Validate CaM dependency using siRNA knockdowns or CaM-overexpressing cell lines. Pair antagonist treatment with CaM agonists (e.g., CGS 9343B) to confirm target specificity .
Q. What methodologies ensure selectivity against related CaM antagonists in complex biological systems?
Use orthogonal approaches:
Q. What are best practices for validating its role in in vivo models of synaptic plasticity?
Combine electrophysiological recordings (e.g., LTD induction at Schaffer collateral-CA1 synapses) with immunohistochemistry for synaptic markers (e.g., PSD-95). Administer the compound 30 minutes pre-stimulation and monitor acute vs. chronic effects .
Q. How can researchers mitigate solubility issues in aqueous buffers?
Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in PBS containing 0.01% Tween-20. Sonication at 25°C for 10 minutes enhances dispersion. Confirm solubility via dynamic light scattering (DLS) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
